molecular formula C12H14N2O2 B6353528 3-Ethyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one CAS No. 1049156-80-0

3-Ethyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one

Cat. No. B6353528
CAS RN: 1049156-80-0
M. Wt: 218.25 g/mol
InChI Key: NQCTZUJYZHLKES-UHFFFAOYSA-N
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Description

“3-Ethyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one” is a complex organic compound. It belongs to the class of compounds known as pyrazoles . Pyrazoles are heterocyclic compounds with a 5-membered ring structure containing three carbon atoms, and two adjacent nitrogen atoms . They have been shown to exhibit a wide variety of biological activities and are key structural motifs in several drugs currently on the market .


Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a pyrazole ring, an ethyl group, and a 4-methoxyphenyl group . The exact structure would need to be determined through techniques like X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, pyrazoles in general can undergo a variety of chemical reactions. These include reactions with electrophiles, nucleophiles, and free radicals .

Scientific Research Applications

3-Ethyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one is used in scientific research to study the mechanism of action and biochemical and physiological effects of certain drugs. It has been used in the study of the antiproliferative activity of some drugs, as well as the inhibition of cyclooxygenase-2 (COX-2) enzyme. It has also been used in the study of the anti-inflammatory effects of some drugs. Furthermore, it has been used to study the effects of some drugs on the central nervous system, such as the effects of the antidepressant drug, fluoxetine.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Ethyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one in laboratory experiments is that it is a small molecule that is relatively easy to synthesize. This makes it a cost-effective option for laboratory studies. Additionally, it has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the mechanism of action and effects of certain drugs. However, it is important to note that due to its small size, it may be difficult to accurately measure its effects in certain experiments.

Future Directions

There are several potential future directions for the use of 3-Ethyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one in scientific research. One potential direction is to explore its potential applications in the treatment of certain types of cancer. Another potential direction is to further explore its potential antidepressant effects and its potential applications in the treatment of depression. Additionally, further research could be done to explore its potential anti-inflammatory effects and its potential applications in the treatment of inflammatory conditions. Finally, further research could be done to explore its potential applications in the study of the mechanism of action and biochemical and physiological effects of certain drugs.

Synthesis Methods

3-Ethyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one is synthesized via a condensation reaction between ethyl acetoacetate and 4-methoxyphenylhydrazine. The reaction is carried out in an aqueous solution of sodium carbonate and is heated at around 100°C. The reaction is then quenched with aqueous hydrochloric acid and the resulting solution is cooled and extracted with ethyl acetate. The organic layer is then washed with aqueous sodium bicarbonate and dried over anhydrous sodium sulfate. The crude product is then purified by column chromatography and the pure compound is obtained.

properties

IUPAC Name

5-ethyl-2-(4-methoxyphenyl)-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-3-9-8-12(15)14(13-9)10-4-6-11(16-2)7-5-10/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQCTZUJYZHLKES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=O)C1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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